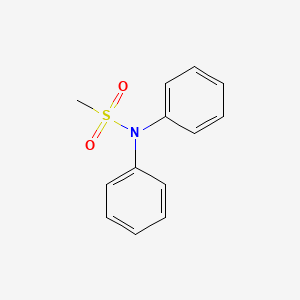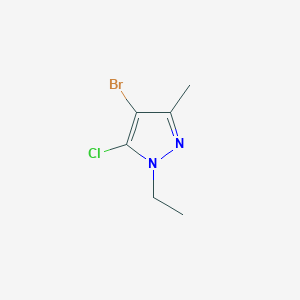
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a thioureido linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Naphthalene-1-carbonyl Intermediate: This step involves the acylation of naphthalene to form the naphthalene-1-carbonyl chloride.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using trichloromethyl chloroformate.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the trichloromethyl intermediate with thiourea under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thioureido intermediate with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Naphthalene-based compounds: Compounds containing the naphthalene ring with various functional groups.
Thioureido compounds: Compounds with the thioureido linkage but different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, trichloromethyl group, and thioureido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H16Cl3N3O3S |
|---|---|
分子量 |
496.8 g/mol |
IUPAC名 |
4-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-10-8-13(9-11-14)18(29)30)26-17(28)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChIキー |
LKLIOTVDIZPHEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

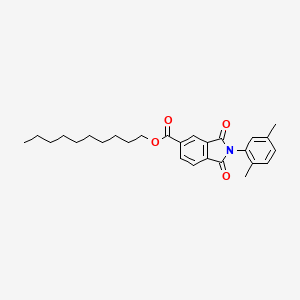

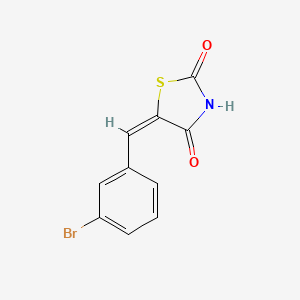
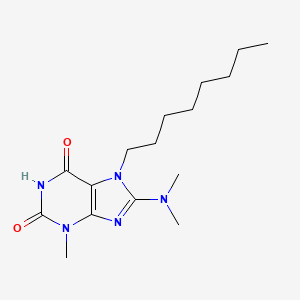
![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


